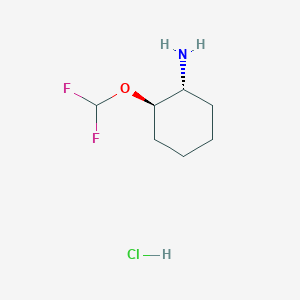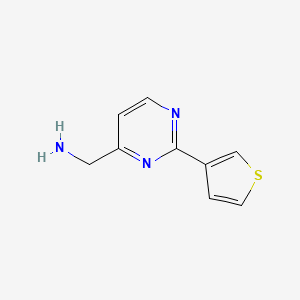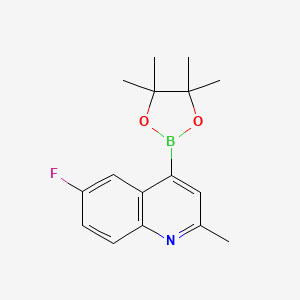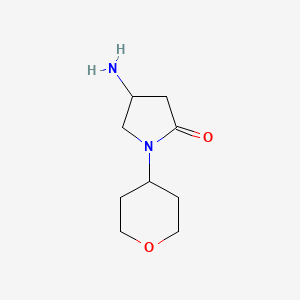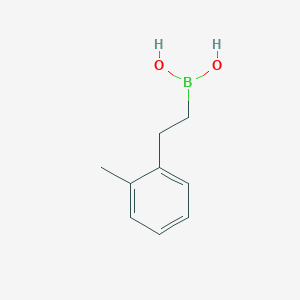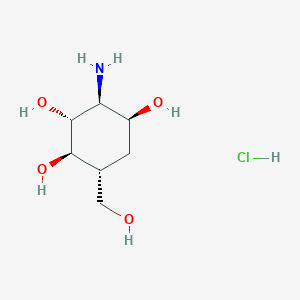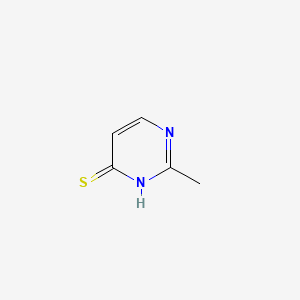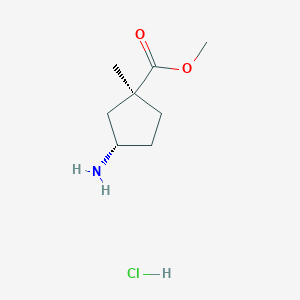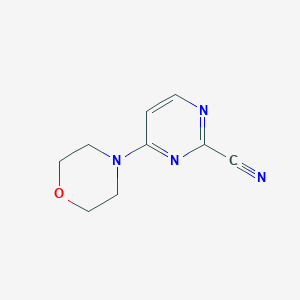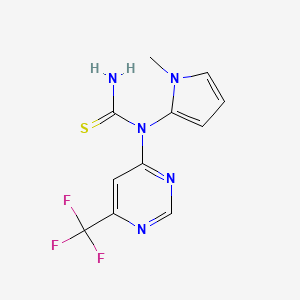
1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with 6-(trifluoromethyl)pyrimidin-4-amine in the presence of a thiourea reagent. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Methyl-1H-pyrrol-2-yl)-1-(4-pyrimidinyl)thiourea: Similar structure but lacks the trifluoromethyl group.
1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-chloropyrimidin-4-yl)thiourea: Contains a chlorine atom instead of the trifluoromethyl group.
Uniqueness
1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea is unique due to the presence of the trifluoromethyl group, which can enhance its chemical stability, lipophilicity, and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H10F3N5S |
|---|---|
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
1-(1-methylpyrrol-2-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]thiourea |
InChI |
InChI=1S/C11H10F3N5S/c1-18-4-2-3-9(18)19(10(15)20)8-5-7(11(12,13)14)16-6-17-8/h2-6H,1H3,(H2,15,20) |
Clave InChI |
AOZFWMJJGONHNL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1N(C2=NC=NC(=C2)C(F)(F)F)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


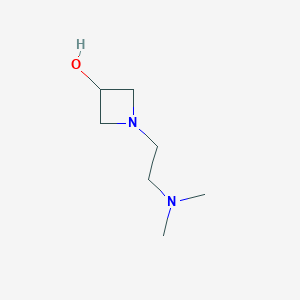

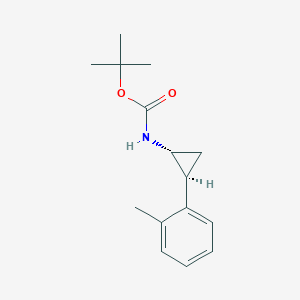
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347664.png)
